1-[(Aminooxy)acetyl]-4-methylpiperazine
Description
1-[(Aminooxy)acetyl]-4-methylpiperazine is a piperazine derivative featuring a 4-methylpiperazine core modified with an aminooxyacetyl group. The aminooxy (-ONH₂) moiety confers unique reactivity, particularly in forming oxime linkages with carbonyl groups, which is valuable in bioconjugation and pharmaceutical applications . Piperazine derivatives are widely studied for their pharmacological versatility, including roles as receptor modulators, enzyme inhibitors, and immunomodulators .
Properties
CAS No. |
112257-39-3 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.216 |
IUPAC Name |
2-aminooxy-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H15N3O2/c1-9-2-4-10(5-3-9)7(11)6-12-8/h2-6,8H2,1H3 |
InChI Key |
SQXBYDMOHGJMPO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CON |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine : Contains a naphthaleneoxypropargyl group and dimethoxyphenyl substituent. The extended aromatic system enhances π-π interactions, while the propargyl linker may influence conformational flexibility .
- 1-(2-Chlorobenzyl)-4-methylpiperazine (BD-1063) : A sigma-1 receptor antagonist with a chlorobenzyl group, highlighting the impact of halogenated aromatic substituents on receptor selectivity .
- 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine : Features a thiocarbamoyl group, which improves herbicidal safening activity by modulating acetolactate synthase (ALS) in plants .
- 1-[(Aminooxy)acetyl]-4-methylpiperazine: The aminooxyacetyl group enables oxime bond formation, distinguishing it from analogs with alkyl or aryl substituents .
Key Research Findings and Limitations
- Structural-Activity Relationships (SAR): Substituents on the piperazine ring (e.g., halogenated aromatics, aminooxy groups) dictate target specificity. For example, the chlorobenzyl group in BD-1063 enhances sigma-1 receptor binding .
- Synthetic Challenges: Purification of aminooxy derivatives is complicated by byproducts like acetohydrazide, necessitating specialized techniques (e.g., size exclusion chromatography) .
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